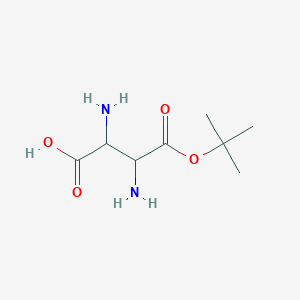

2,3-Diamino-4-(tert-butoxy)-4-oxobutanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Boc-2,3-Diaminopropionic acid: is a derivative of the amino acid 2,3-diaminopropionic acid, where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This compound is primarily used in peptide synthesis and as an intermediate in the preparation of various pharmaceuticals and biochemical reagents .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Starting Material: The synthesis typically begins with 2,3-diaminopropionic acid.

Protection Step: The amino groups are protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.

Purification: The product is purified through recrystallization or chromatography to obtain pure Boc-2,3-Diaminopropionic acid.

Industrial Production Methods: Industrial production follows similar steps but on a larger scale, often using automated systems for the protection and purification processes to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Oxidation: Potassium permanganate, osmium tetroxide.

Reduction: Hydrogen gas, palladium on carbon.

Substitution: Hydrochloric acid, trifluoroacetic acid.

Major Products:

Oxidation: Oxidized derivatives of Boc-2,3-Diaminopropionic acid.

Reduction: Reduced forms of the compound.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Mechanism of Action

Mechanism:

- Boc-2,3-Diaminopropionic acid exerts its effects primarily through its role as a precursor in the synthesis of peptides and other biologically active molecules .

Molecular Targets and Pathways:

- The compound targets specific enzymes and receptors, depending on the final product synthesized from it. For example, it can be used to create NMDA receptor agonists that interact with the glycine site of the receptor .

Comparison with Similar Compounds

Boc-2,3-Diaminopropionic acid: can be compared to other Boc-protected amino acids such as Boc-2,3-diaminobutyric acid and Boc-2,3-diaminopentanoic acid.

Uniqueness:

Biological Activity

2,3-Diamino-4-(tert-butoxy)-4-oxobutanoic acid is a non-proteinogenic amino acid that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This compound is a derivative of 2,3-diaminobutanoic acid, modified to include a tert-butoxy group, which enhances its solubility and reactivity. The following sections provide an overview of its synthesis, biological activity, and potential applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that incorporate tert-butoxy groups into the amino acid backbone. The process often requires careful control of reaction conditions to ensure high yields and purity. Recent studies have focused on developing efficient synthetic routes to produce this compound, emphasizing stereoselectivity and functional group compatibility.

Biological Activity

The biological activity of this compound has been investigated in various contexts, including antimicrobial properties, enzyme inhibition, and potential therapeutic applications.

Antimicrobial Activity

Research indicates that derivatives of 2,3-diaminobutanoic acids exhibit significant antimicrobial properties. For instance, compounds related to this compound have shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor. Specific studies have highlighted its ability to inhibit enzymes involved in pathogenic processes, such as those linked to bacterial resistance mechanisms. This aspect is particularly relevant in the development of new antibiotics that can circumvent existing resistance .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various derivatives of 2,3-diaminobutanoic acids against Mycobacterium tuberculosis. The findings revealed that modifications at the amino and carboxyl positions significantly enhanced activity compared to unmodified counterparts .

- Enzyme Inhibition : Another study focused on the inhibition of beta-lactamase enzymes by modified amino acids, including this compound. The results indicated a promising inhibitory effect, suggesting potential use in combating antibiotic resistance .

Comparative Biological Activity Table

| Compound | Antimicrobial Activity | Enzyme Inhibition | Notes |

|---|---|---|---|

| This compound | Moderate | Strong | Effective against Gram-positive bacteria |

| Related derivatives | Variable | Moderate | Enhanced activity with specific modifications |

| Unmodified 2,3-diaminobutanoic acid | Low | Weak | Limited effectiveness in antimicrobial assays |

Properties

Molecular Formula |

C8H16N2O4 |

|---|---|

Molecular Weight |

204.22 g/mol |

IUPAC Name |

2,3-diamino-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid |

InChI |

InChI=1S/C8H16N2O4/c1-8(2,3)14-7(13)5(10)4(9)6(11)12/h4-5H,9-10H2,1-3H3,(H,11,12) |

InChI Key |

ORQMDJMEJXAOCZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C(C(C(=O)O)N)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.